molecular formula C7H9BrN2O B13423307 5-Bromo-2-methoxy-4,6-dimethyl-pyrimidine

5-Bromo-2-methoxy-4,6-dimethyl-pyrimidine

Cat. No.: B13423307
M. Wt: 217.06 g/mol
InChI Key: XMUOIPSVQZSKJX-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-4,6-dimethyl-pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of bromine, methoxy, and two methyl groups at specific positions on the pyrimidine ring. It is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-4,6-dimethyl-pyrimidine typically involves the bromination of 2-methoxy-4,6-dimethyl-pyrimidine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization and chromatography ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-4,6-dimethyl-pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrimidines, pyrimidine derivatives with various functional groups, and complex heterocyclic compounds used in pharmaceuticals and agrochemicals .

Scientific Research Applications

5-Bromo-2-methoxy-4,6-dimethyl-pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-4,6-dimethyl-pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and methoxy groups play crucial roles in binding to molecular targets, influencing the compound’s pharmacokinetics and pharmacodynamics .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,4-dimethoxypyrimidine
  • 2,4-Dimethoxy-5-pyrimidinylboronic acid
  • 5-Bromo-2-methoxypyridine

Uniqueness

5-Bromo-2-methoxy-4,6-dimethyl-pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and methoxy groups at defined positions enhances its reactivity and makes it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

5-bromo-2-methoxy-4,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-4-6(8)5(2)10-7(9-4)11-3/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUOIPSVQZSKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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